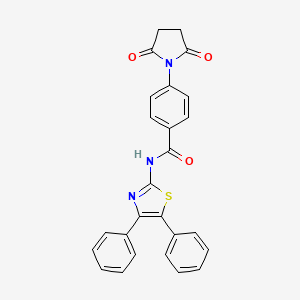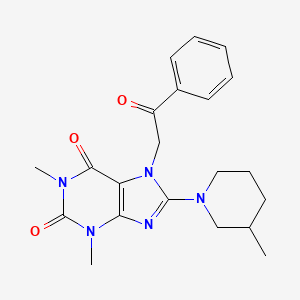![molecular formula C24H26N2O3 B2386635 4-((4-(2-metoxifenil)piperazin-1-il)metil)-7,8-dihidrociclopenta[g]croman-2(6H)-ona CAS No. 848314-45-4](/img/structure/B2386635.png)
4-((4-(2-metoxifenil)piperazin-1-il)metil)-7,8-dihidrociclopenta[g]croman-2(6H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, linked to a dihydrocyclopenta[g]chromenone core, making it a versatile molecule for research and development.
Aplicaciones Científicas De Investigación
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by its coupling with the chromenone core. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated compounds .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to bind to receptors in the central nervous system, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and neuroprotective actions. The compound’s ability to inhibit certain enzymes and signaling pathways is also a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
- 4-(4-methyl-piperazin-1-yl)-2-thiophen-2-yl-quinoline, di-hydrobromide
Uniqueness
What sets 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one apart is its unique combination of a piperazine ring with a chromenone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-22-8-3-2-7-21(22)26-11-9-25(10-12-26)16-19-15-24(27)29-23-14-18-6-4-5-17(18)13-20(19)23/h2-3,7-8,13-15H,4-6,9-12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUHHUDIANXVGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=C5CCCC5=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
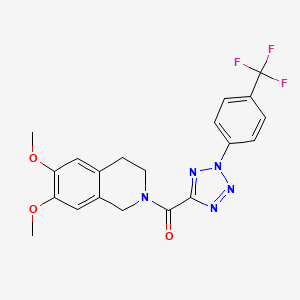
![N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline](/img/structure/B2386556.png)
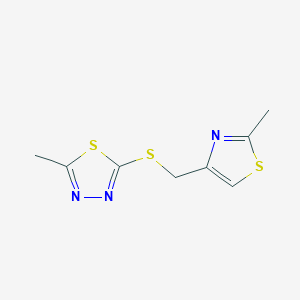
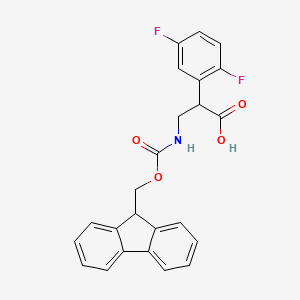
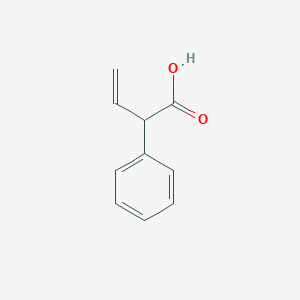
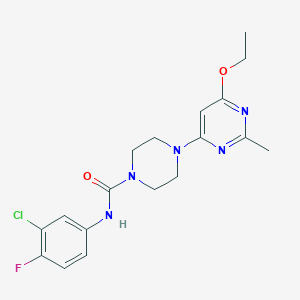
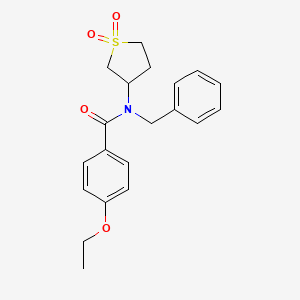
![3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2386566.png)
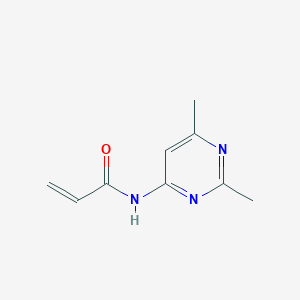
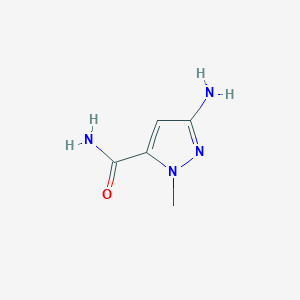
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386572.png)
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2386573.png)
